(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid

CAS No.: 2380787-88-0

Cat. No.: VC4565567

Molecular Formula: C4H4O5

Molecular Weight: 132.071

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2380787-88-0 |

|---|---|

| Molecular Formula | C4H4O5 |

| Molecular Weight | 132.071 |

| IUPAC Name | (4R)-2-oxo-1,3-dioxolane-4-carboxylic acid |

| Standard InChI | InChI=1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6)/t2-/m1/s1 |

| Standard InChI Key | INDZWIZFONXCIY-UWTATZPHSA-N |

| SMILES | C1C(OC(=O)O1)C(=O)O |

Introduction

Chemical Identity and Structural Properties

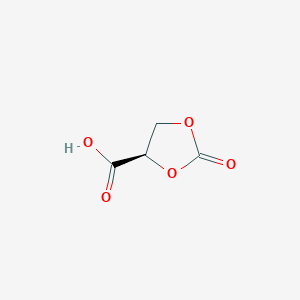

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid (CAS 2380787-88-0) is a chiral compound with the molecular formula C₄H₄O₅ and a molecular weight of 132.071 g/mol. Its IUPAC name specifies the (4R) stereochemistry, distinguishing it from its enantiomer. The structure comprises a 1,3-dioxolane ring with a ketone group at position 2 and a carboxylic acid substituent at position 4.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄O₅ | |

| Molecular Weight | 132.071 g/mol | |

| IUPAC Name | (4R)-2-oxo-1,3-dioxolane-4-carboxylic acid | |

| SMILES | C1C(OC(=O)O1)C(=O)O | |

| Hazard Statements | H302, H315, H319, H335 |

The compound’s reactivity is influenced by the electron-withdrawing carboxylic acid group, which stabilizes the cyclic carbonate ring and facilitates nucleophilic attack at the carbonyl carbon .

Synthesis and Manufacturing

Carboxylation of Epoxides

The primary synthetic route involves the carboxylation of epoxides using carbon dioxide (CO₂). For example, methyl epoxypropionate reacts with CO₂ at 25°C under 30 bar pressure in the presence of ZnBr₂ and benzyltrimethylammonium chloride, yielding 4-methoxycarbonyl-2-oxo-1,3-dioxolane with 65% yield and 72% purity . This method leverages Lewis acid catalysts to enhance CO₂ insertion into the epoxide ring.

Transesterification Reactions

Transesterification of cyclic carbonates with alcohols provides access to esters. For instance, reacting the sodium salt of (4R)-2-oxo-1,3-dioxolane-4-carboxylic acid with methyl iodide in anhydrous tetrahydrofuran (THF) produces the methyl ester derivative . This pathway is critical for generating reactive intermediates for polymer synthesis.

Table 2: Representative Synthesis Conditions

| Starting Material | Reagents/Conditions | Product | Yield | Purity |

|---|---|---|---|---|

| Methyl epoxypropionate | CO₂, ZnBr₂, 25°C, 30 bar, 6 days | 4-Methoxycarbonyl derivative | 65% | 72% |

| Sodium salt of parent acid | CH₃I, THF, rt | Methyl ester | 85% | 97% |

Derivatives and Functionalization

Ester Derivatives

Esters such as 4-methoxycarbonyl-2-oxo-1,3-dioxolane exhibit heightened reactivity toward amines due to the electron-withdrawing ester group. These derivatives undergo ring-opening reactions with primary or secondary amines to form hydroxyurethanes, which are pivotal in NIPU systems . The reaction predominantly yields secondary hydroxyl groups owing to charge stabilization near the ester moiety .

Salts and Polyol Adducts

Alkali metal salts (e.g., Na⁺, K⁺) of the parent acid are prepared via neutralization with bases. Polyol adducts, derived from multifunctional alcohols like ethylene glycol, introduce branching points for polymer networks .

Applications in Polymer Chemistry

Non-Isocyanate Polyurethanes (NIPUs)

(4R)-2-Oxo-1,3-dioxolane-4-carboxylic acid esters react with diamines to form polyhydroxyurethanes (PHUs), eliminating toxic isocyanates. PHUs exhibit superior hydrophilicity and mechanical properties compared to conventional polyurethanes . For example, PHUs derived from hexamethylene diamine show glass transition temperatures (Tg) between 40–60°C, suitable for coatings and adhesives .

Crosslinking Agents

The compound’s bifunctional nature enables its use as a crosslinker in epoxy resins. Its cyclic carbonate group reacts with amine hardeners, enhancing network density and thermal stability .

Pharmaceutical and Chemical Synthesis

Chiral Building Blocks

The (4R) configuration makes this compound valuable in asymmetric synthesis. It serves as a precursor for β-amino alcohols, which are intermediates in drug candidates targeting cardiovascular diseases .

Prodrug Design

Ester derivatives act as prodrugs, improving the bioavailability of carboxylic acid-containing therapeutics. Enzymatic hydrolysis in vivo releases the active drug molecule.

Analytical Characterization

Spectroscopic Methods

-

¹H NMR (400 MHz, CDCl₃): δ 4.75 (dd, J = 8.4 Hz, 1H, CH), 4.30 (m, 2H, OCH₂), 3.95 (s, 1H, COOH) .

-

IR (KBr): 1785 cm⁻¹ (C=O, carbonate), 1700 cm⁻¹ (C=O, carboxylic acid) .

Chromatography

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms purity >97% for synthetic batches .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume